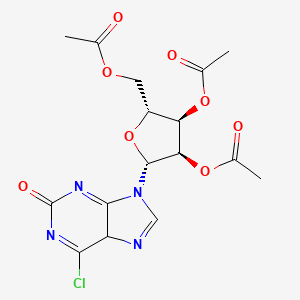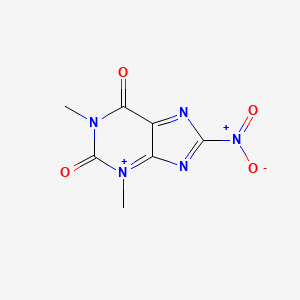
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione is a chemical compound known for its unique structure and properties. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methyl groups and a nitro group attached to the purine ring, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione typically involves the nitration of 1,3-dimethylxanthine. The process begins with the methylation of xanthine to form 1,3-dimethylxanthine. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration step is carefully monitored to prevent over-nitration and degradation of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-dimethyl-8-aminopurin-3-ium-2,6-dione.
Reduction: Various reduced derivatives depending on the reducing agent and conditions.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Similar in structure but with different substituents.
8-Mercapto-3,7-dihydro-1H-purine-2,6-dione: Contains a mercapto group instead of a nitro group.
Lenalidomide: A derivative with significant therapeutic applications.
Uniqueness
1,3-Dimethyl-8-nitropurin-3-ium-2,6-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6N5O4+ |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
1,3-dimethyl-8-nitropurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H6N5O4/c1-10-4-3(5(13)11(2)7(10)14)8-6(9-4)12(15)16/h1-2H3/q+1 |
InChI Key |
UDBCUNXPGYITEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R,5S)-8-[(1R)-2,2-difluorocyclopropanecarbonyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12337144.png)

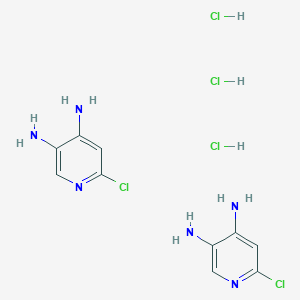
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)

![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
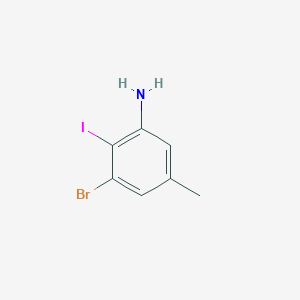
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
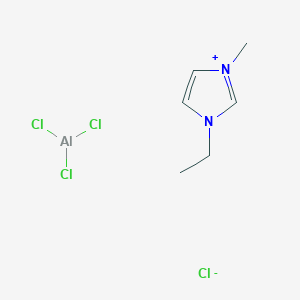
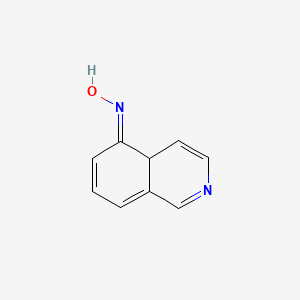

![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
